molecular formula C18H18F3NO3 B8150572 (S)-ethyl 3-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate

(S)-ethyl 3-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150572
M. Wt: 353.3 g/mol
InChI Key: OXSUNVLLQXFERN-INIZCTEOSA-N
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Description

(S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant potential in various scientific fields. The presence of the trifluoromethoxy group imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethoxy group under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate is used as a building block for synthesizing more complex molecules. Its unique trifluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting compounds .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The trifluoromethoxy group can modulate the binding affinity and selectivity of the compound towards specific biological targets .

Medicine

In medicine, (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate is investigated for its potential as a drug candidate. Its unique chemical properties may lead to the development of new therapeutic agents with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the development of advanced materials. The trifluoromethoxy group can enhance the thermal and chemical stability of polymers and coatings .

Mechanism of Action

The mechanism of action of (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Biphenyls: Compounds with a trifluoromethyl group instead of a trifluoromethoxy group.

    Fluorinated Biphenyls: Compounds with fluorine atoms instead of trifluoromethoxy groups.

Uniqueness

(S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct lipophilicity and metabolic stability compared to other fluorinated compounds . This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-[3-[3-(trifluoromethoxy)phenyl]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-2-24-17(23)11-16(22)14-7-3-5-12(9-14)13-6-4-8-15(10-13)25-18(19,20)21/h3-10,16H,2,11,22H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSUNVLLQXFERN-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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